2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid
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Overview
Description
2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a naphthalene ring attached to a propenoic acid moiety, with a methyl group at the second position of the propenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid typically involves the reaction of naphthalene derivatives with propenoic acid derivatives under specific conditions. One common method involves the use of Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce saturated carboxylic acids.
Scientific Research Applications
2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(naphthalen-2-yl)carbamoyl]prop-2-enoic acid
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
Uniqueness
2-Methyl-3-(naphthalen-2-yl)prop-2-enoic acid is unique due to its specific structural features, such as the presence of a naphthalene ring and a methyl group on the propenoic acid moiety. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
188754-51-0 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methyl-3-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H12O2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
MYISLTDGMMRXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
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